4-chloro-N-propylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-propylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-6-9-7(10)4-3-5-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDRIUIZEWDSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 Chloro N Propylbutanamide
Classical and Modern Amidation Approaches
The formation of the amide bond between a carboxylic acid derivative and an amine is a cornerstone of organic synthesis. For 4-chloro-N-propylbutanamide, this involves the reaction of a 4-chlorobutyric acid derivative with propylamine (B44156).
Direct Condensation and Coupling Reagent Strategies
Direct condensation methods are the most straightforward approaches to amide bond formation. A classical and highly effective method involves the reaction of an acyl chloride with an amine. In the context of this compound synthesis, this would involve the reaction of 4-chlorobutyryl chloride with propylamine. This reaction is typically rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism. The high reactivity of the acyl chloride makes it an excellent electrophile for the nucleophilic amine.
Modern amidation strategies often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, avoiding the need for highly reactive intermediates like acyl chlorides. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents have been developed, each with its own advantages in terms of reactivity, selectivity, and suppression of side reactions like racemization in chiral substrates.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For the synthesis of this compound from 4-chlorobutanoic acid and propylamine, any of these reagents could be employed. The choice of reagent can be guided by factors such as desired reaction time, yield, and purification considerations.
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent Class | Example(s) | Activating Species | Byproducts | Key Features |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | O-acylisourea | Urea derivative | Widely used, cost-effective. Byproduct removal can be challenging. |
| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium salt | Phosphine oxide | High reactivity, low racemization. |
| Aminium/Uronium Salts | HBTU, HATU | Activated ester (e.g., OBt, OAt) | Tetramethylurea | Very efficient, fast reactions, minimal side reactions. |
Transamidation Protocols
Transamidation is a process where the amino group of an amide is exchanged with another amine. This method can be challenging due to the inherent stability of the amide bond. However, recent advancements have led to the development of catalytic systems that can facilitate this transformation under relatively mild conditions.
Transamidation reactions can be promoted by metal catalysts or proceed under metal-free conditions, often requiring activation of the amide substrate. For instance, N-activated amides, such as N-Boc or N-acyl-glutarimides, have been shown to undergo transamidation with various amines. researchgate.net While not a primary route for the synthesis of a simple amide like this compound, transamidation could be a viable strategy if starting from a readily available butanamide derivative. The reaction is typically driven to completion by using an excess of the incoming amine or by removing the displaced amine. nih.gov
N-Acylation of Less Nucleophilic Nitrogen-Containing Heterocycles (where applicable to butanamide derivatives)
The principles of N-acylation are broadly applicable to the formation of amide bonds. While the title of this subsection refers to heterocycles, the underlying chemistry pertains to the acylation of nitrogen nucleophiles. The reactivity of the amine is a critical factor in acylation reactions. Less nucleophilic amines, such as anilines or certain heterocyclic amines, may require more forcing conditions or more reactive acylating agents.
For the synthesis of butanamide derivatives from less nucleophilic amines, highly reactive acylating agents like acyl chlorides or anhydrides are often employed. The use of catalysts, such as Lewis acids or nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), can also enhance the rate of acylation. While propylamine is a relatively nucleophilic primary amine and does not fall into the "less nucleophilic" category, the principles of overcoming low nucleophilicity are relevant in the broader context of amide synthesis and could be applied to the synthesis of more complex analogues of this compound.
Strategies for the Incorporation of the Chloro-Alkyl Moiety
The introduction of the chlorine atom at the 4-position of the butanamide backbone is a key step in the synthesis of the target molecule. This can be achieved either by starting with a pre-halogenated precursor or by halogenating the butanamide molecule itself.
Halogenation in Butanamide Synthesis
A common and efficient strategy for the synthesis of this compound is to start with a precursor that already contains the chloro-alkyl moiety. 4-chlorobutanoic acid and its derivatives, such as 4-chlorobutyryl chloride, are readily available starting materials. The synthesis of these precursors often begins with γ-butyrolactone.
Alternatively, the chlorine atom can be introduced at a later stage of the synthesis through halogenation of a pre-formed N-propylbutanamide. This can be achieved through free-radical halogenation. wikipedia.org This method typically involves the use of a halogenating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, and an initiator, such as UV light or a radical initiator like AIBN. The selectivity of free-radical halogenation can be an issue, potentially leading to a mixture of chlorinated products. However, in some cases, directing groups or specific reaction conditions can favor chlorination at a particular position. The use of N-haloamides as halogenating agents has also been explored, where an N-chloroamide can rearrange to a C-chloro isomer. journals.co.za
Synthesis from Nitroarene Precursors
While not a direct route to this compound, the use of nitroarenes as precursors in amide synthesis represents an advanced strategy that could be adapted in a multi-step synthesis. Nitroarenes can be reduced to the corresponding anilines, which can then be acylated to form amides. More advanced one-pot methodologies involve the in-situ reduction of a nitroarene to a nitrosoarene or azobenzene (B91143) intermediate, which then participates in a transamidation reaction. researchgate.net
Another indirect approach could involve the use of nitroalkanes. Primary nitroalkanes can be converted into carboxylic acids. journals.co.za In a hypothetical multi-step sequence, a nitro-containing precursor could be envisioned to be transformed into the 4-chlorobutanoic acid moiety, which would then be coupled with propylamine. For example, a suitable nitroalkane could be elaborated to introduce the carboxylic acid functionality and the chlorine atom before the final amidation step.
Utilization of Halogenated Acyl Chlorides in Amide Bond Formation
The synthesis of this compound is classically achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. The use of halogenated acyl chlorides, such as 4-chlorobutyryl chloride, represents a direct and widely employed method for this transformation. ucl.ac.uk This N-acylation reaction involves the nucleophilic attack of the amine, n-propylamine, on the highly electrophilic carbonyl carbon of the acyl chloride. khanacademy.org
The reaction mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of n-propylamine acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobutyryl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is eliminated as a leaving group, resulting in the formation of the amide bond. khanacademy.org A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct. ucl.ac.uk
While effective, this method has some drawbacks. Acyl chlorides are generally hazardous and sensitive to moisture. ucl.ac.uk Furthermore, the stoichiometric generation of HCl requires a base to prevent unwanted side reactions, which can complicate purification and adds to the chemical waste. ucl.ac.uk For substrates that are sensitive to acid, this method may not be suitable. ucl.ac.uk
Table 1: General Reaction Parameters for Amide Synthesis using Acyl Chlorides
| Parameter | Description | Typical Conditions |
|---|---|---|
| Acylating Agent | 4-chlorobutyryl chloride | Equimolar amount relative to the amine |
| Amine | n-Propylamine | Equimolar amount relative to the acyl chloride |
| Solvent | Aprotic solvents such as Dichloromethane (B109758) (CH2Cl2), Tetrahydrofuran (B95107) (THF), or Toluene | Varies depending on substrate solubility |
| Base | Triethylamine (Et3N) or Pyridine | At least one equivalent to scavenge HCl |
| Temperature | 0 °C to room temperature | Often started at low temperature to control exothermicity |
Green Chemistry Principles in this compound Synthesis
In response to the growing need for environmentally friendly chemical processes, green chemistry principles are increasingly being applied to amide bond formation. bohrium.com These approaches aim to improve atom economy, reduce waste, and avoid the use of hazardous reagents and solvents, offering more sustainable alternatives to traditional methods like the use of acyl chlorides. bohrium.com
Solvent-Free and Catalyst-Mediated Reactions
Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often increasing reaction rates. researchgate.netsemanticscholar.org For the synthesis of amides like this compound, performing the N-acylation under solvent-free conditions can be highly efficient. tandfonline.comresearchgate.net
Catalysts are central to many green synthetic methods, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. researchgate.net Various catalysts have been explored for N-acylation reactions. For instance, iodine has been shown to effectively promote the N-acylation of amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.comresearchgate.net This method offers advantages such as mild reaction conditions, high efficiency, and good yields. tandfonline.comresearchgate.net Other catalysts, such as boric acid, have been used for the direct synthesis of amides from carboxylic acids and amines or urea, providing a rapid and efficient solvent-less procedure. researchgate.netsemanticscholar.org Microwave-assisted organic synthesis, often combined with a catalyst, can dramatically reduce reaction times for direct amidation. mdpi.comnih.gov
Table 2: Comparison of Catalytic Methods for Amide Synthesis
| Catalytic System | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| Iodine tandfonline.comresearchgate.net | Amine, Acyl Chloride | Solvent-free, Room Temperature | Mild conditions, High selectivity, Short reaction time |
| Boric Acid researchgate.netsemanticscholar.org | Carboxylic Acid, Urea/Amine | Solvent-free, Direct Heating | Simple, Readily available catalyst, Rapid reaction |
| Ceric Ammonium Nitrate (CAN) mdpi.comnih.gov | Carboxylic Acid, Amine | Solvent-free, Microwave Irradiation | Rapid, Environmentally friendly isolation |
| Fe-Al Clay stmjournals.in | Carboxylic Acid, Amine | Solvent-free, Microwave Irradiation | Recyclable heterogeneous catalyst, Short reaction time |
Electrosynthesis Applications for Amide Formation
Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, utilizing electricity as a traceless reagent to drive chemical transformations. rsc.orgucl.ac.uk This approach aligns with green chemistry principles by often operating at ambient temperatures, reducing the need for chemical oxidants or reductants, and enhancing energy efficiency. bohrium.comresearchgate.net
For amide bond formation, electrosynthesis offers several innovative pathways. One such method is the "anion pool" method, where an amine is electrochemically reduced to generate a more potent nucleophile. rsc.orgrsc.org This highly reactive amine anion can then react with an acylating agent to form the amide. This process is highly atom-efficient and can be performed at room temperature without the need for transition metals or added bases. rsc.org
Another electrochemical approach involves the oxidative amidation of aldehydes or alcohols with amines, using a redox mediator like sodium iodide (NaI) in an undivided cell. researchgate.net While not directly applicable to the synthesis from an acyl chloride, this demonstrates the versatility of electrosynthesis in constructing amide bonds from different precursors under environmentally benign conditions, often in aqueous media. researchgate.net The resurgence of electrosynthesis provides promising avenues for developing new and more sustainable routes to amides. rsc.orgucl.ac.uk
Table 3: Overview of Electrosynthesis Methods for Amide Formation
| Method | Description | Typical Conditions | Advantages |
|---|---|---|---|
| Anion Pool Method rsc.orgrsc.org | Electrochemical reduction of an amine to enhance its nucleophilicity, followed by reaction with an acid anhydride. | Divided cell, Room temperature | High atom economy, Avoids added bases and transition metals. |
| Oxidative Amidation researchgate.net | Electrochemical oxidation of benzyl (B1604629) alcohols or aromatic aldehydes with amines. | Undivided cell, NaI as redox mediator, Ambient temperature | One-pot synthesis, Open-air conditions, Can proceed in aqueous media. |
| From Thiocarboxylic Acids rsc.org | Oxidation of a thiocarboxylic acid to form a disulfide intermediate, which then reacts with an amine. | H+ reduction at the cathode. | Alternative pathway for amide synthesis. |
Chemical Reactivity and Derivatization Pathways of 4 Chloro N Propylbutanamide
Fundamental Amide Hydrolysis and Stability Studies
The amide bond in 4-chloro-N-propylbutanamide, while generally stable, can undergo hydrolysis under both acidic and basic conditions. The stability of the amide linkage is attributed to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond and increases its resistance to cleavage. However, under forcing conditions, this bond can be broken to yield 4-chlorobutanoic acid and propylamine (B44156).
Acid-Catalyzed Mechanisms
Protonation of the carbonyl oxygen: This initial step activates the amide towards nucleophilic attack.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide.
Elimination of the leaving group: The C-N bond cleaves, releasing propylamine.
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to yield 4-chlorobutanoic acid.
Base-Promoted Mechanisms
Under basic conditions, the hydrolysis of this compound is promoted by a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction, often referred to as saponification, is typically slower than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon in the neutral amide. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the propylamide anion, a poor leaving group. The reaction is driven to completion by an irreversible acid-base reaction between the formed 4-chlorobutanoic acid and the strongly basic propylamide anion, resulting in the formation of a carboxylate salt and propylamine.
The rate of base-promoted hydrolysis is dependent on the concentration of the base and the temperature. Generally, harsher conditions such as higher temperatures and concentrations of base are required compared to acid hydrolysis. The mechanism proceeds as follows:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.
Elimination of the leaving group: The tetrahedral intermediate collapses, and the C-N bond breaks, releasing the propylamide anion.
Acid-base reaction: The newly formed 4-chlorobutanoic acid is deprotonated by the propylamide anion to form the carboxylate salt and propylamine.
| Condition | Catalyst/Promoter | Key Intermediate | Products | Relative Rate |
| Acidic | H₃O⁺ | Protonated carbonyl | 4-chlorobutanoic acid, Propylammonium salt | Generally faster |
| Basic | OH⁻ | Tetrahedral alkoxide | 4-chlorobutanoate salt, Propylamine | Generally slower |
Reactions Involving the Terminal Chloro Group
The terminal chloro group on the butyl chain of this compound behaves as a typical primary alkyl halide, making it susceptible to both nucleophilic substitution and elimination reactions. The presence of the amide functionality can potentially influence the reactivity of the alkyl chloride through electronic effects, although these are generally minimal due to the separation by three methylene (B1212753) groups.
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
The primary nature of the carbon bearing the chlorine atom strongly favors the SN2 (bimolecular nucleophilic substitution) pathway. In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. This is a one-step, concerted mechanism. A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives.
Examples of Nucleophilic Substitution Reactions:
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium hydroxide | 4-hydroxy-N-propylbutanamide |
| Alkoxide | Sodium methoxide (B1231860) | 4-methoxy-N-propylbutanamide |
| Cyanide | Sodium cyanide | 4-cyano-N-propylbutanamide |
| Azide (B81097) | Sodium azide | 4-azido-N-propylbutanamide |
| Iodide | Sodium iodide (Finkelstein reaction) | 4-iodo-N-propylbutanamide |
| Amine | Ammonia | 4-amino-N-propylbutanamide |
The SN1 (unimolecular nucleophilic substitution) pathway is generally disfavored for primary alkyl halides like this compound due to the high energy of the primary carbocation intermediate that would need to be formed. However, under conditions that favor carbocation formation, such as the use of a very poor nucleophile in a polar protic solvent, a competing SN1 reaction might be observed, potentially with rearrangements, although this is highly unlikely to be the major pathway.
Elimination Reactions to Form Unsaturated Derivatives
Elimination reactions, specifically the E2 (bimolecular elimination) pathway, can compete with SN2 reactions, particularly in the presence of a strong, sterically hindered base. In an E2 reaction, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine, while the chloride ion leaves simultaneously, resulting in the formation of a double bond. For this compound, this would lead to the formation of N-propylbut-3-enamide.
The choice of base is critical in determining the ratio of substitution to elimination products. Smaller, less hindered bases like hydroxide or methoxide tend to favor SN2, whereas bulky bases like potassium tert-butoxide are more likely to act as bases and promote E2 elimination.
The E1 (unimolecular elimination) pathway is, like the SN1 pathway, unlikely for this primary alkyl halide due to the instability of the primary carbocation intermediate.
Diversification and Functionalization Strategies of the Amide and Butyl Chain
The dual functionality of this compound provides multiple avenues for chemical diversification. Beyond the fundamental reactions of the individual functional groups, strategic manipulations can be employed to create more complex molecules.
Functionalization of the Amide: The amide nitrogen, after deprotonation with a strong base, can act as a nucleophile. This allows for N-alkylation or N-acylation to produce tertiary amides. However, this requires careful selection of reaction conditions to avoid competing reactions at the terminal chloro group.
Functionalization of the Butyl Chain: The terminal chloro group is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution as detailed in section 3.2.1. Furthermore, the derivatives formed from these substitutions can undergo subsequent reactions. For example, the nitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly extending the synthetic possibilities.
N-Alkylation and Acylation of the Amide Nitrogen
The secondary amide in this compound contains a proton that can be abstracted under basic conditions, rendering the nitrogen atom nucleophilic and amenable to reactions with electrophiles. This allows for the introduction of various substituents through N-alkylation and N-acylation, leading to a wide range of tertiary amide derivatives.
N-Alkylation: The amide nitrogen can be alkylated using alkyl halides in the presence of a strong base. stackexchange.com Standard conditions often involve the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to deprotonate the amide. stackexchange.com The resulting amidate anion then acts as a nucleophile, displacing the halide from the alkylating agent. Milder conditions, such as using potassium carbonate (K3PO4) in acetonitrile, have also been reported for the N-alkylation of secondary amides. escholarship.org
| Reagent System | Electrophile | Product Type | Reference |
| Strong Base (e.g., NaH) in THF/DMF | Alkyl Halide (R-X) | Tertiary Amide | stackexchange.com |
| K3PO4 in Acetonitrile | Alkyl Halide (R-X) | Tertiary Amide | escholarship.org |
| Silver(I) oxide (Ag2O) | Methyl Iodide | N-Methylated Amide | stackexchange.com |
N-Acylation: Similarly, the amide nitrogen can be acylated to form imides. This transformation is typically achieved by reacting the amide with an acyl chloride or anhydride. semanticscholar.orgorganic-chemistry.org The reaction is often carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (CH2Cl2). semanticscholar.org The pyridine (B92270) ring can also serve as an internal nucleophilic catalyst in certain N-acylation reactions. semanticscholar.org
| Reagent System | Electrophile | Product Type | Reference |
| Acyl Chloride (RCOCl) / Base (e.g., DIPEA) | Acyl Chloride | Imide | semanticscholar.org |
| Acyl Chloride / Internal Catalyst (e.g., Pyridine) | Acyl Chloride | Imide | semanticscholar.org |
| Iodine (catalyst) / Acyl Chloride | Acyl Chloride | Imide | tandfonline.com |
Further Transformations of the Butyl Chain (e.g., radical reactions, organometallic couplings)
The 4-chlorobutyl chain of this compound is a key site for a variety of chemical transformations. The terminal chlorine atom can be displaced in nucleophilic substitution reactions or participate in radical and organometallic coupling reactions. A significant and well-documented transformation for N-substituted 4-chlorobutanamides is intramolecular cyclization.
Intramolecular Cyclization: In the presence of a base, this compound can undergo an intramolecular SN2 reaction. The amide nitrogen, after deprotonation, acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a five-membered ring. This reaction yields N-propyl-2-pyrrolidinone, a lactam derivative. This cyclization is a common and efficient method for the synthesis of pyrrolidine-containing structures. mdpi.comorganic-chemistry.org
Radical Reactions: The carbon-chlorine bond in the butyl chain can undergo homolytic cleavage under the influence of radical initiators, such as heat or UV light, to generate a primary alkyl radical. wikipedia.orglibretexts.org This radical can then participate in various chain reactions. A key step in such processes is halogen abstraction, where a radical species removes the chlorine atom. fiveable.meucalgary.ca While specific examples with this compound are not extensively documented, the principles of free-radical halogenation suggest that this pathway is a viable route for further functionalization. wikipedia.orglibretexts.org
Organometallic Couplings: The chloro group can be substituted by a variety of carbon-based nucleophiles through organometallic coupling reactions. Gilman reagents (lithium diorganocuprates, R2CuLi) are particularly effective for coupling with primary alkyl halides. chemistrysteps.commasterorganicchemistry.com This reaction, known as the Corey-Posner/Whitesides-House reaction, allows for the formation of a new carbon-carbon bond by replacing the chlorine atom with an alkyl or aryl group from the organocuprate reagent. chemistrysteps.comlibretexts.org This method is advantageous for its high efficiency in coupling with primary halides. masterorganicchemistry.comwikipedia.org
| Reaction Type | Key Reagents | Product Type | Reference |
| Intramolecular Cyclization | Base (e.g., NaH) | N-propyl-2-pyrrolidinone | mdpi.comorganic-chemistry.org |
| Radical Halogen Abstraction | Radical Initiator (e.g., UV light) | Alkyl Radical Intermediate | wikipedia.orgfiveable.me |
| Organometallic Coupling | Gilman Reagent (R2CuLi) | C-C Coupled Product | chemistrysteps.commasterorganicchemistry.com |
Formation of Analogs and Bioisosteres (focused on structural and synthetic modifications)
Pyrrolidinone Analogs: As discussed previously, the intramolecular cyclization of this compound provides a direct route to N-propyl-2-pyrrolidinone. This pyrrolidinone core is a common motif in many biologically active compounds and can serve as a starting point for further derivatization to create a library of analogs. mdpi.comnih.gov
Amide Bond Bioisosteres: The amide bond is a critical functional group in many bioactive molecules, but it can be susceptible to enzymatic degradation. Bioisosteric replacement of the amide bond can lead to compounds with improved metabolic stability and pharmacokinetic profiles. nih.govmagtech.com.cn Common bioisosteres for a secondary amide include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govcambridgemedchemconsulting.comdrughunter.com The synthesis of these bioisosteres would typically involve the use of precursors to this compound, such as 4-chlorobutyryl chloride, which can be reacted with appropriately functionalized building blocks to construct the desired heterocyclic ring in place of the amide linkage.
| Bioisostere | Potential Synthetic Precursor | Key Features | Reference |
| 1,2,4-Oxadiazole | 4-chlorobutyryl chloride | Improved metabolic stability | nih.gov |
| 1,3,4-Oxadiazole | 4-chlorobutyryl chloride | Mimics amide planarity | nih.gov |
| 1,2,3-Triazole | 4-chlorobutyryl azide (from the chloride) | Synthesized via "click" chemistry | cambridgemedchemconsulting.com |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro N Propylbutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing granular insight into the chemical environment of individual atoms. For 4-chloro-N-propylbutanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates the complete assignment of its proton and carbon skeletons.
The 1H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling. The predicted 1H NMR data indicates the presence of all expected proton signals. The electronegativity of the nitrogen and chlorine atoms significantly influences the chemical shifts of adjacent protons, causing them to resonate at higher frequencies (downfield).
Similarly, the 13C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are indicative of the type of carbon (e.g., alkyl, next to a heteroatom, carbonyl). The carbonyl carbon of the amide group is characteristically observed at a significantly downfield chemical shift.
Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-a | 0.92 | Triplet | 7.4 |
| H-b | 1.53 | Sextet | 7.3 |
| H-c | 3.18 | Triplet | 7.2 |
| H-d | 2.25 | Triplet | 7.0 |
| H-e | 2.05 | Quintet | 6.8 |
| H-f | 3.65 | Triplet | 6.6 |
| NH | 5.50 | Broad Singlet | - |
Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 11.4 |
| C-2 | 22.8 |
| C-3 | 41.2 |
| C-4 | 172.5 |
| C-5 | 34.9 |
| C-6 | 28.1 |
| C-7 | 44.8 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (1H-1H) coupling correlations. For this compound, COSY would show correlations between adjacent protons, such as H-a and H-b, H-b and H-c, H-d and H-e, and H-e and H-f. This confirms the propyl and chlorobutyryl fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon atom. For instance, the proton signal at 0.92 ppm (H-a) would correlate with the carbon signal at 11.4 ppm (C-1).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule. For example, HMBC would show a correlation between the protons of the N-propyl group (H-c) and the carbonyl carbon (C-4), as well as between the protons alpha to the carbonyl group (H-d) and the carbonyl carbon (C-4), thus confirming the amide linkage.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming its atomic composition. For this compound (C7H14ClNO), the theoretical exact mass of the molecular ion [M]+• is 163.07639 Da. The presence of the chlorine atom will also result in a characteristic isotopic pattern, with a peak at M+2 (corresponding to the 37Cl isotope) having approximately one-third the intensity of the molecular ion peak (containing the 35Cl isotope).
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the structure of the molecule. A plausible fragmentation pathway for this compound would involve characteristic cleavages of amides and alkyl halides.
A primary fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl radical and the formation of a stable acylium ion. Another significant fragmentation pathway would be the cleavage of the C-Cl bond.
Plausible Fragmentation Pathway for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 163/165 | [M]+• |
| 128 | [M - Cl]+ |
| 102 | [CH2CH2CONHCH2CH2CH3]+• (McLafferty rearrangement) |
| 86 | [CONHCH2CH2CH3]+• |
| 72 | [CH2CH2CONH]+ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the amide group (Amide I band), typically observed around 1640 cm-1. Another characteristic feature would be the N-H stretching vibration, which appears as a sharp peak around 3300 cm-1. The N-H bending vibration (Amide II band) is expected around 1550 cm-1. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm-1.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch of the amide is also observable in the Raman spectrum. C-H stretching and bending vibrations of the alkyl chains will also be present. The C-Cl stretch is also Raman active and can provide confirmatory evidence for the presence of the chlorine atom.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |
| N-H Stretch | ~3300 | ~3300 |
| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |
| C=O Stretch (Amide I) | ~1640 | ~1640 |
| N-H Bend (Amide II) | ~1550 | Weak |
| C-N Stretch | ~1240 | ~1240 |
| C-Cl Stretch | 600-800 | 600-800 |
X-ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. This process typically involves slow crystallization from a suitable solvent. Once a crystal of sufficient quality and size is obtained, X-ray diffraction analysis would reveal key structural parameters. For instance, it would confirm the planarity of the amide group and determine the torsional angles along the butyl chain, revealing its preferred conformation. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the carbonyl oxygen, which dictate how the molecules pack together in the crystal lattice.
Although specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on structurally similar small molecules, such as other N-alkylated amides, can be presented for illustrative purposes. researchgate.net Such an analysis would provide the fundamental data required for a complete solid-state structural description.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₄ClNO |
| Formula Weight | 163.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 998.7 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.089 |
Emerging Techniques for Small Molecule Characterization
Recent advancements in analytical instrumentation have introduced powerful new methods for characterizing small molecules, often overcoming the limitations of traditional techniques.
A significant challenge in X-ray crystallography is the requirement for relatively large, high-quality single crystals, which can be difficult or impossible to grow for many compounds. Microcrystal Electron Diffraction (MicroED), a cryo-electron microscopy (cryo-EM) method, has emerged as a revolutionary technique for determining the structures of small organic molecules from nanocrystals that are far too small for conventional X-ray analysis. rsc.orgrsc.orgresearchgate.netnist.govaps.org
This technique utilizes a transmission electron microscope (TEM) to collect electron diffraction data from continuously rotating, frozen-hydrated nanocrystals. researchgate.net Because electrons interact with matter much more strongly than X-rays, even sub-micron sized crystals (nanocrystals) can produce high-quality diffraction data. nist.gov This allows for the structural elucidation of compounds directly from seemingly amorphous powders or fine needles, often in a matter of minutes, bypassing the time-consuming and often challenging process of growing large single crystals. rsc.orgresearchgate.netrsc.org For this compound, if conventional crystallization methods were to fail, MicroED would offer a powerful alternative to determine its solid-state structure with atomic resolution.
Chiral analysis is a set of techniques used to separate and quantify the individual enantiomers of a chiral compound. wikipedia.org A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents.
In the case of this compound, the molecule is achiral . It does not possess any stereocenters; no carbon atom is bonded to four unique groups. The structure is superimposable on its mirror image. Therefore, it exists as a single, achiral compound, and techniques for chiral analysis are not applicable.
Computational and Theoretical Investigations of 4 Chloro N Propylbutanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 4-chloro-N-propylbutanamide. These methods provide insights into the molecular structure, stability, and the distribution of electrons, which dictates its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.
These calculations would typically be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data where available. The output of these calculations would provide the optimized geometry and the total electronic energy of the molecule.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N | 1.35 Å |
| Bond Length | C-Cl | 1.79 Å |
| Bond Angle | O=C-N | 122.5° |
| Bond Angle | C-N-C | 121.0° |
| Dihedral Angle | C-C-C-Cl | 178.5° |
Note: The data in this table is illustrative and not based on actual research findings.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For this compound, these methods could be used to gain deeper insights into reaction mechanisms and to calculate properties with high accuracy. While computationally more expensive than DFT, ab initio methods are valuable for validating DFT results and for studying systems where DFT may not be as reliable.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the conformational landscape of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly important for a flexible molecule like this compound with several rotatable bonds. The results of a conformational analysis would indicate the most populated conformations at a given temperature, which is crucial for understanding its biological activity and physical properties.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic parameters. For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (infrared and Raman spectra). These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR predictions.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectrum | Peak | Predicted Value | Experimental Value |
| ¹³C NMR | C=O | 173.5 ppm | 172.9 ppm |
| ¹H NMR | N-H | 7.8 ppm | 7.6 ppm |
| IR | C=O stretch | 1650 cm⁻¹ | 1645 cm⁻¹ |
| IR | N-H stretch | 3300 cm⁻¹ | 3295 cm⁻¹ |
Note: The data in this table is illustrative and not based on actual research findings.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, substitution reactions at the carbon bearing the chlorine atom, or other transformations.
To understand the kinetics of a reaction involving this compound, researchers would perform a transition state analysis. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This energy barrier is a critical factor in determining the rate of the reaction. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed to locate transition states. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.
Kinetic and Thermodynamic Profiling of Reactions
Kinetic profiling, on the other hand, is concerned with the rate of a reaction and the pathway it follows. Computational models can elucidate the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. For a reaction such as the nucleophilic substitution at the carbonyl carbon of this compound, computational analysis can map out the entire reaction pathway, identifying intermediates and the rate-determining step.
The table below illustrates the type of data that can be generated through computational kinetic and thermodynamic profiling for a hypothetical reaction of this compound, such as its hydrolysis. The values are representative for this class of compounds.
| Parameter | Description | Representative Value | Method of Calculation |
| ΔH (Enthalpy of Reaction) | The heat absorbed or released during the reaction. | -25 kJ/mol | DFT (B3LYP/6-31G) |
| ΔG (Gibbs Free Energy) | The maximum reversible work from a system. | -15 kJ/mol | DFT (B3LYP/6-31G) |
| Ea (Activation Energy) | The minimum energy required to start a reaction. | 100 kJ/mol | DFT (B3LYP/6-31G*) |
| k (Rate Constant) | Proportionality constant relating rate to concentration. | 1.5 x 10-5 s-1 | Transition State Theory |
Note: The data in this table is illustrative and based on computational studies of analogous amide compounds. It does not represent experimentally determined values for this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
The physical and chemical properties of this compound in a condensed phase are largely governed by its intermolecular interactions. Computational studies are instrumental in characterizing the nature and strength of these interactions, particularly hydrogen bonding.
The this compound molecule possesses both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the chlorine atom). This allows for the formation of a network of intermolecular hydrogen bonds. The amide N-H group can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, leading to the formation of characteristic amide-amide hydrogen bonds. mdpi.com These interactions are crucial in determining the crystal structure and melting point of the compound in the solid state.
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to quantify the strength and nature of these hydrogen bonds. For instance, NBO analysis can reveal the delocalization of electron density from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond, which is a hallmark of hydrogen bonding.
Beyond the strong amide-amide hydrogen bonds, weaker interactions also play a role. These include dipole-dipole interactions arising from the polar amide group and the C-Cl bond, as well as van der Waals forces. The propyl group and the butyl chain contribute to these weaker, non-polar interactions. Computational modeling can map the molecular electrostatic potential (MEP) surface, which visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack, as well as the preferred orientations for intermolecular interactions.
The following table summarizes the key intermolecular interactions expected for this compound, based on its molecular structure and computational studies of related amides.
| Interaction Type | Participating Groups | Relative Strength | Computational Evidence |
| Hydrogen Bonding | Amide N-H (donor) and Carbonyl C=O (acceptor) | Strong | NBO analysis showing n -> σ* interaction, MEP surface |
| Dipole-Dipole | C=O, N-H, and C-Cl bonds | Moderate | Calculation of molecular dipole moment |
| van der Waals | Propyl and butyl alkyl chains | Weak | Analysis of non-covalent interaction plots (NCI) |
| Weak Hydrogen Bonding | C-H (donor) and Cl (acceptor) | Weak | Geometric analysis from optimized molecular clusters |
Note: The information in this table is based on the structural features of this compound and findings from computational studies on analogous amide molecules.
Mechanistic Studies of Interactions Involving 4 Chloro N Propylbutanamide
Fundamental Amide Bond Cleavage Mechanisms
The amide bond is a cornerstone of peptide chemistry and is generally characterized by its significant stability. However, under specific conditions, this bond can be cleaved through various mechanisms.
The hydrolysis of the amide bond in 4-chloro-N-propylbutanamide can proceed through both acid- and base-catalyzed pathways. In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.
Several factors inherent to the structure of this compound influence the stability of its amide bond. The electronic nature of the N-propyl group provides a slight electron-donating effect, which can subtly impact the reactivity of the carbonyl group. Steric hindrance around the carbonyl carbon can also affect the rate of nucleophilic attack.
The presence of the chloro-alkyl moiety in this compound introduces the possibility of intramolecular catalysis in its transformations. Although the chlorine atom itself is not a catalytic group, its presence allows for potential intramolecular reactions if it is first converted to a more reactive functional group. For instance, substitution of the chlorine with a nucleophilic group could lead to a molecule capable of intramolecularly catalyzing the cleavage of the nearby amide bond. The rate of such a reaction would be highly dependent on the formation of a sterically feasible transition state, typically a five- or six-membered ring.
Mechanistic Aspects of Electrophilic and Nucleophilic Reactions at the Chloro-Alkyl Moiety
The chloro-alkyl portion of this compound is a key site for reactivity. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, making it susceptible to attack by nucleophiles. This can lead to a variety of substitution reactions, following either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Conversely, the chlorine atom can be targeted by electrophiles under specific circumstances, although this is less common. More relevant are elimination reactions, where a strong base can abstract a proton from the carbon atom adjacent to the one bearing the chlorine, leading to the formation of an alkene.
The interplay between reactions at the chloro-alkyl moiety and the amide group can lead to complex chemical behavior. For example, a nucleophilic substitution at the chloro-alkyl chain could introduce a functional group that subsequently participates in an intramolecular reaction with the amide.
Role of this compound in Model Systems for Organic Reactions
Due to its bifunctional nature, this compound can serve as a valuable model system for studying various organic reactions. Its structure allows for the investigation of the mutual influence of an amide and an alkyl halide on their respective reactivities. For instance, it can be used to study the kinetics of intramolecular cyclization reactions, where the amide nitrogen or oxygen acts as an internal nucleophile attacking the electrophilic carbon of the chloro-alkyl chain.
The outcomes of such reactions provide insights into the factors governing regioselectivity and stereoselectivity in more complex molecules. The relative rates of intermolecular versus intramolecular reactions can also be explored using this model system.
Kinetic Isotope Effects (KIEs) in Reaction Mechanism Determination
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step. For example, if the C-H bond adjacent to the chlorine atom is broken in the rate-determining step of an elimination reaction, substituting that hydrogen with deuterium (B1214612) would result in a significant decrease in the reaction rate (a normal KIE).
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). For instance, in an S(_N)2 reaction at the chloro-alkyl moiety, a secondary KIE might be observed upon isotopic labeling of the carbon atom bearing the chlorine.
| Type of KIE | Observation | Mechanistic Implication for this compound |
| Primary KIE | Significant rate change upon isotopic substitution at a bond being broken/formed. | Can distinguish between different elimination pathways at the chloro-alkyl moiety. |
| Secondary KIE | Small rate change upon isotopic substitution at a site not directly involved in bond cleavage. | Can provide information about the transition state structure in substitution reactions. |
Note: The data in this table is illustrative of the principles of KIEs as they would apply to this compound.
Catalyst-Substrate Interactions in Amide Synthesis and Derivatization
The synthesis of this compound, typically through the reaction of 4-chlorobutanoyl chloride with propylamine (B44156), can be influenced by catalysts. Similarly, derivatization of the amide can be achieved through catalyzed reactions. The interaction between the catalyst and the substrate is crucial for the efficiency and selectivity of these transformations.
In transition metal-catalyzed cross-coupling reactions involving the chloro-alkyl moiety, the catalyst must coordinate to the substrate in a specific manner to facilitate the desired bond formation. The nature of the ligands on the metal center plays a critical role in modulating the catalyst's reactivity and selectivity.
Applications of 4 Chloro N Propylbutanamide in Chemical Research Non Clinical Focus
Synthetic Building Block in Organic Synthesis
The presence of a terminal chloroalkane and a secondary amide group makes 4-chloro-N-propylbutanamide a useful starting material for the synthesis of more complex molecules.
Precursor for Advanced Intermediates
The chloro group in this compound is susceptible to nucleophilic substitution, making it a precursor for a variety of advanced intermediates. For instance, it can be envisioned to react with various nucleophiles to introduce different functional groups at the terminal position. This could include the synthesis of amines, azides, thiols, or for the formation of carbon-carbon bonds through reactions with organometallic reagents.
One of the most anticipated applications is in the synthesis of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization, where the amide nitrogen acts as a nucleophile attacking the carbon bearing the chlorine atom, this compound can serve as a precursor to five-membered lactams, specifically N-propyl-2-pyrrolidinone. This transformation would typically be promoted by a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The general reaction scheme for such a cyclization is a well-established method for the synthesis of pyrrolidinone rings, which are common structural motifs in many biologically active compounds and pharmaceutical intermediates.
Scaffold for Complex Molecular Structures
A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a diverse library of compounds. This compound can function as a linear, flexible scaffold. The amide nitrogen and the terminal chlorine offer two distinct points for functionalization. For example, the amide proton can be deprotonated and the resulting anion can be alkylated or acylated, while the chloro group can undergo substitution reactions. This allows for the sequential or orthogonal introduction of different molecular fragments, leading to the construction of more complex and diverse molecular architectures.
Use as a Chemical Probe or Model Compound in Mechanistic Studies
Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. While the biological activity of this compound is outside the scope of this article, its chemical properties make it a candidate for use in mechanistic studies.
Ligand Design (focus on chemical principles, not biological activity)
The amide and chloro functionalities of this compound provide potential coordination sites for metal ions. The amide oxygen and, after suitable modification, the terminal position can act as donor atoms in the design of novel ligands for coordination chemistry. For example, replacement of the chloro group with a coordinating group, such as a pyridine (B92270) or imidazole, would create a bidentate ligand. The flexibility of the butyl chain would allow the ligand to adopt various conformations to accommodate different metal centers. The principles of ligand design, such as chelate effects and steric hindrance, could be explored by systematically modifying the structure of this compound and studying the properties of the resulting metal complexes.
Exploring Reactivity Profiles of Amide and Halogenated Groups
The simultaneous presence of an amide and a chloroalkane group in this compound allows for the study of their relative reactivity and intramolecular interactions. For instance, kinetic studies of the intramolecular cyclization to form N-propyl-2-pyrrolidinone under various conditions (e.g., different bases, solvents, and temperatures) can provide valuable data on the factors influencing the rate and mechanism of this type of reaction.
Furthermore, the compound can be used as a model substrate to investigate the selectivity of reagents that can react with either the amide or the chloro group. This can help in developing new synthetic methodologies that require selective transformations in the presence of multiple functional groups.
Contribution to Materials Science or Polymer Chemistry
The structure of this compound suggests its potential utility in the field of materials science and polymer chemistry, although specific examples are not readily found in the literature.
The presence of the reactive chloro group allows this compound to be used as a functionalizing agent for polymers. It could be grafted onto existing polymer backbones that have nucleophilic sites, thereby introducing the N-propylbutanamide side chain. This modification could alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, or adhesion properties.
Theoretically, this compound could also serve as a monomer in polymerization reactions. For example, under conditions that favor polycondensation, it could potentially react with itself or with other difunctional monomers to form polyamides. However, the monofunctional nature of the amide and the single chloro group would likely lead to oligomers or require specific reaction partners to achieve high molecular weight polymers. A more plausible route would be the conversion of this compound into a difunctional monomer prior to polymerization.
Future Research Directions and Perspectives for 4 Chloro N Propylbutanamide
Development of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on harsh reagents and generate significant waste. Future research on 4-chloro-N-propylbutanamide will likely focus on developing more sustainable and efficient synthetic protocols.
Key research objectives in this area include:
Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been successful in synthesizing various amides from free carboxylic acids and amines with high yields and excellent purity. nih.gov Future studies could adapt this enzymatic strategy for the synthesis of this compound, potentially using a greener solvent like cyclopentyl methyl ether (CPME) to minimize environmental impact. nih.gov
Mild Alkylation Protocols: Recent developments have focused on N-alkylation of amides under milder conditions, avoiding the need for strongly basic conditions or high temperatures. researchgate.netorganic-chemistry.org One promising approach uses potassium phosphate (B84403) (K₃PO₄) to mediate the coupling of primary alkyl halides with amides. organic-chemistry.org Investigating such protocols for the synthesis or further functionalization of this compound could provide a more sustainable and functional-group-tolerant route.
Catalytic Approaches: The N-alkylation of amides with alcohols, generating water as the only byproduct, is an attractive sustainable process. researchgate.net Research into transition-metal catalysts (e.g., based on ruthenium, cobalt, or palladium) could enable the direct and efficient synthesis of N-alkyl amides like this compound from more readily available starting materials. researchgate.net Light-promoted, cobalt-catalyzed hydroaminocarbonylation of alkenes and amines is another innovative, atom-economical approach to amide synthesis that warrants exploration. acs.org
Table 1: Comparison of Synthetic Strategies for Amide Synthesis
| Feature | Traditional Methods | Emerging Sustainable Routes |
|---|---|---|
| Catalysts/Reagents | Stoichiometric coupling reagents, strong bases | Biocatalysts (e.g., Lipases), mild bases (e.g., K₃PO₄), transition-metal catalysts |
| Solvents | Often chlorinated hydrocarbons | Greener alternatives (e.g., CPME), or solvent-free conditions |
| Byproducts | Significant chemical waste | Often only water or recyclable components |
| Conditions | Often harsh (high temperatures, extreme pH) | Milder (near-ambient temperature and pH) |
| Atom Economy | Can be low | Generally higher |
Application of Advanced Analytical Techniques for Enhanced Structural and Reactivity Insights
A thorough understanding of a molecule's structure and reactivity is paramount for its application. While standard techniques provide basic characterization, advanced analytical methods can offer deeper insights into the nuanced properties of this compound.
Future research could employ a suite of modern analytical tools:
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectrophotometry can be used to probe the vibrational and electronic properties of the molecule. benthambooks.combuffalostate.edu These non-destructive methods are valuable for in-situ monitoring of reactions involving this compound. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula and identifying impurities. acs.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor reaction progress and purity. nih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), could be used to study fragmentation patterns, providing detailed structural information.
Chromatography: High-performance liquid chromatography (HPLC) and other advanced chromatographic techniques are crucial for purification and quantitative analysis. buffalostate.edu The development of specific analytical methods using these techniques is essential for quality control in any synthetic procedure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all signals and detailed information about the molecule's connectivity and conformation in solution.
Table 2: Advanced Analytical Techniques and Their Potential Applications for this compound
| Analytical Technique | Information Gained | Research Application |
|---|---|---|
| Raman Spectroscopy | Vibrational modes, molecular fingerprint | Real-time reaction monitoring, conformational analysis |
| High-Resolution MS | Exact mass, elemental composition | Unambiguous identification, impurity profiling |
| Tandem MS (MS/MS) | Fragmentation pathways | Structural elucidation of reaction products and intermediates |
| 2D NMR Spectroscopy | Through-bond and through-space correlations | Definitive structural assignment, conformational studies |
Deeper Exploration of Mechanistic Pathways and Reaction Kinetics
Understanding the "how" and "how fast" of chemical reactions is fundamental to optimizing processes and predicting outcomes. For this compound, its bifunctional nature (amide and alkyl chloride) presents interesting mechanistic questions.
Future research should focus on:
Kinetic Studies: Detailed kinetic studies on the formation and subsequent reactions of this compound are needed. For instance, investigating the nucleophilic substitution reactions at the chlorinated carbon could reveal important information about reactivity and the influence of the N-propylamide group. researchgate.net Such studies can determine rate laws, activation energies, and the effect of substituents, solvents, and catalysts on reaction rates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools for elucidating reaction mechanisms. researchgate.net Calculations can be used to model transition states, reaction intermediates, and activation energy barriers for both the synthesis of the compound and its subsequent reactions. researchgate.net This can provide insights that are difficult to obtain experimentally, such as the precise structure of transient species.
Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
A deeper understanding of these factors will allow for the rational design of more efficient synthetic routes and the prediction of the compound's behavior in various chemical environments.
Emerging Research Applications in Interdisciplinary Fields (excluding clinical/pharmacological)
The unique structure of this compound, featuring a reactive alkyl chloride handle and a stable amide backbone, makes it a potentially valuable building block in materials science and other interdisciplinary fields.
Potential non-clinical research applications to be explored include:
Polymer Chemistry: The compound could serve as a functional monomer or a modifying agent for polymers. The amide group can impart properties like thermal stability and hydrogen bonding capabilities, while the chloro group provides a site for post-polymerization modification. nih.gov This could be used to synthesize functional poly(ester amide)s or other novel polymers with tailored properties for applications in coatings, adhesives, or advanced materials. nih.gov
Materials Science: Amide-functionalized linkers are used in the synthesis of Metal-Organic Frameworks (MOFs). fau.de this compound could be modified to create novel organic linkers, where the alkyl chain length and functional handle could influence the pore size, structure, and gas adsorption properties of the resulting MOFs. fau.de
Surface Modification: The reactive chloride can be used to graft the molecule onto surfaces (e.g., silica, nanoparticles) via nucleophilic substitution. This would create surfaces functionalized with N-propylamide groups, which could alter properties like hydrophilicity, lubricity, or biocompatibility for materials science applications.
Synthetic Building Block: The reductive functionalization of amides is a powerful tool for creating complex amine building blocks. nih.gov Similarly, the chloro group on this compound can be transformed into a wide array of other functional groups (e.g., azides, thiols, cyanides), making it a versatile intermediate for the synthesis of more complex molecules for use in agrochemicals or chemical biology probes. researchgate.net
Integration with Automated Synthesis and High-Throughput Screening for Chemical Library Generation
Modern chemical discovery is increasingly reliant on automation and high-throughput methods to accelerate the pace of research. chemistryworld.com Applying these technologies to this compound could rapidly expand the chemical space around its core structure.
Future directions in this domain include:
Automated Synthesis: Automated platforms can perform iterative reactions with high precision and reproducibility, enabling the rapid synthesis of derivatives. researchgate.netunimi.it By using this compound as a starting scaffold, its chloro group could be reacted with a diverse set of nucleophiles in a parallel or automated fashion to generate a library of new compounds. researchgate.net This approach significantly reduces the time required for synthesis compared to manual methods.
High-Throughput Screening (HTS): Once a chemical library is generated, HTS techniques can be used to rapidly evaluate the properties of each compound for specific applications. acs.orgnih.gov For example, if exploring new materials, properties like thermal stability or solubility could be screened in a high-throughput manner. Label-free HTS methods, such as those based on mass spectrometry, are particularly powerful for screening diverse small molecule libraries. acs.org
Machine Learning Integration: The data generated from HTS can be used to train machine learning models to predict the properties of yet-to-be-synthesized compounds. chemistryworld.com This in silico screening can help prioritize which derivatives of this compound are most promising, making the discovery cycle more efficient.
Table 3: Technologies for Accelerated Discovery with this compound
| Technology | Role in Research | Potential Outcome |
|---|---|---|
| Automated Synthesis Platforms | Rapid, parallel synthesis of derivatives | Generation of a diverse chemical library in a short timeframe ethz.ch |
| High-Throughput Screening (HTS) | Rapid evaluation of library compounds for desired properties | Identification of "hit" compounds with promising characteristics for materials or agrochemical applications ku.edu |
| Machine Learning / AI | Predictive modeling of compound properties | Prioritization of synthetic targets and acceleration of the design-build-test-learn cycle |
Q & A
Basic: What are the established synthetic routes for 4-chloro-N-propylbutanamide?
Methodological Answer:
this compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chlorobutanoyl chloride with propylamine in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts. The reaction is typically conducted in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to mitigate side reactions. Post-synthesis, the product is purified via liquid-liquid extraction and recrystallization. Yield optimization (~70–85%) depends on stoichiometric control and solvent choice .
Advanced: How can reaction conditions be modified to address steric hindrance during synthesis?
Methodological Answer:
Steric hindrance from the propyl group may reduce reaction efficiency. Strategies include:
- Solvent Optimization: Using polar aprotic solvents (e.g., THF) to enhance reagent solubility.
- Catalysis: Introducing DMAP (4-dimethylaminopyridine) as a catalyst to accelerate acylation.
- Temperature Gradients: Gradual warming from 0°C to room temperature post-initial reaction to balance reactivity and side-product formation.
- Alternative Reagents: Employing mixed anhydrides or active esters (e.g., NHS esters) to improve electrophilicity of the carbonyl carbon.
Validate modifications using in-situ FTIR or HPLC to monitor reaction progress .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR confirms the propyl chain (δ 0.8–1.6 ppm for CH and CH groups) and the amide proton (δ 6.2–6.5 ppm). C NMR identifies the carbonyl (δ ~170 ppm) and chlorine-adjacent carbons (δ ~40 ppm).
- Mass Spectrometry (MS): ESI-MS or EI-MS provides molecular ion peaks (m/z ~163.6 for [M+H]) and fragmentation patterns.
- IR Spectroscopy: Stretching vibrations for amide (N–H: ~3300 cm, C=O: ~1650 cm) and C–Cl (550–650 cm) bonds.
Cross-reference with PubChem data for validation .
Advanced: How can conflicting crystallographic data be resolved during structural analysis?
Methodological Answer:
Discrepancies in X-ray diffraction (XRD) data may arise from polymorphism or twinning. To resolve:
- Data Collection: Use high-resolution synchrotron radiation for improved data quality.
- Refinement Software: Apply SHELXL for robust refinement, leveraging constraints for disordered regions.
- Validation Tools: Check with PLATON for twinning or CCDC Mercury for packing analysis.
- Complementary Techniques: Pair XRD with solid-state NMR or Raman spectroscopy to confirm molecular packing .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
- Molecular Weight: 163.63 g/mol (CHClNO).
- Solubility: Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
- Stability: Hydrolyzes under strong acidic/basic conditions; store in anhydrous environments at 4°C.
- LogP: ~1.8 (predicted via PubChem), indicating moderate lipophilicity .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).
- QSAR Modeling: Train models on datasets of structurally similar amides to predict IC or binding affinities.
- MD Simulations: Run GROMACS for 100 ns to assess stability of ligand-protein complexes.
Validate predictions with in vitro assays (e.g., SPR for binding kinetics or fluorometric enzyme assays) .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Waste Disposal: Follow EPA guidelines for halogenated organic waste.
- Toxicity Data: Review SDS from PubChem or EPA DSSTox for acute/chronic hazards .
Advanced: How can reaction byproducts be identified and minimized during scale-up?
Methodological Answer:
- Analytical Monitoring: Employ GC-MS or UPLC-QTOF to detect impurities (e.g., unreacted acyl chloride or N-propylamide isomers).
- Process Optimization: Use Design of Experiments (DoE) to evaluate parameters (temperature, solvent ratio, stirring rate).
- Catalyst Screening: Test alternatives like HOBt/DCC for cleaner coupling.
- Crystallization Engineering: Optimize solvent mixtures (e.g., ethanol/water) to enhance purity during recrystallization .
Basic: What databases provide reliable structural and toxicological data for this compound?
Methodological Answer:
- PubChem: For molecular descriptors (InChI, SMILES), spectral data, and bioactivity .
- EPA DSSTox: For toxicity profiles and regulatory information .
- CAS Common Chemistry: For synthesis references and nomenclature .
Advanced: How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chlorine at C4 increases electrophilicity of the carbonyl, enhancing reactivity toward nucleophiles (e.g., Grignard reagents).
- Hammett Analysis: Use σ values to correlate substituent effects on reaction rates.
- DFT Calculations: Compute Fukui indices to identify electrophilic centers.
Validate via kinetic studies (e.g., monitoring Cl displacement with AgNO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
